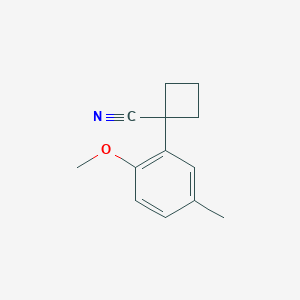![molecular formula C10H20Cl2N2O B13601949 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 is significant as it plays a crucial role in the necroptosis pathway, a form of programmed cell death associated with various inflammatory diseases .
Preparation Methods
The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the ethanone group: This step involves the reaction of the spirocyclic intermediate with an appropriate acylating agent.
Formation of the dihydrochloride salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves the inhibition of RIPK1 kinase activity. By binding to the kinase domain of RIPK1, the compound blocks the activation of the necroptosis pathway. This inhibition prevents the downstream signaling events that lead to programmed cell death, thereby offering therapeutic potential in diseases characterized by excessive inflammation and cell death .
Comparison with Similar Compounds
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit RIPK1 inhibitory activity and have been studied for their potential in treating inflammatory diseases.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are being explored for their therapeutic potential in gastrointestinal disorders.
The uniqueness of this compound lies in its specific spirocyclic structure and its potent inhibitory activity against RIPK1, making it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C10H20Cl2N2O |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
InChI Key |
IPADXDJMGCLKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC12CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



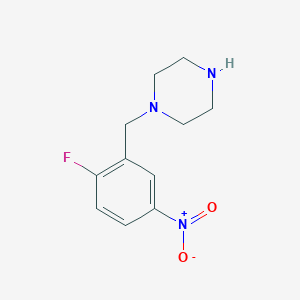
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
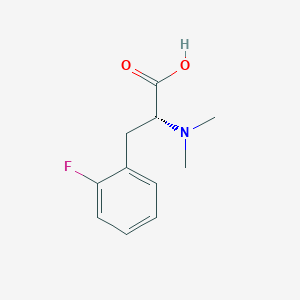
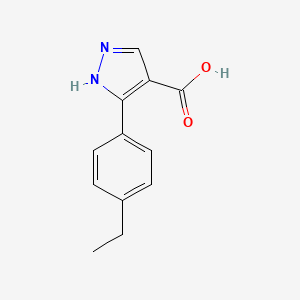


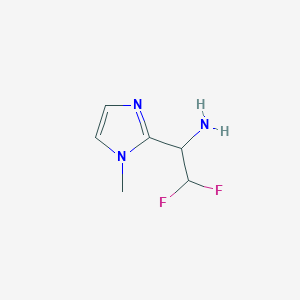



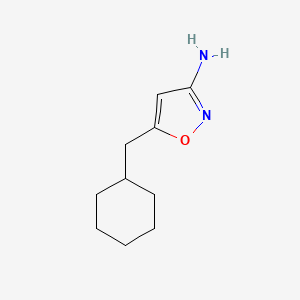
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
